9-Benzyl-6-(2-ethoxyethyl)-9H-purine
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Overview
Description
9-Benzyl-6-(2-ethoxyethyl)-9H-purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 9-position and an ethoxyethyl group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and ethoxyethyl groups under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethoxyethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
9-Benzyl-6-(2-ethoxyethyl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
9-Benzyl-6-(2-piperidin-1-ylethyl)purine: Similar structure with a piperidin-1-ylethyl group instead of an ethoxyethyl group.
Other Purine Derivatives: Various purine derivatives with different substituents at the 6 and 9 positions.
Uniqueness: The unique combination of benzyl and ethoxyethyl groups in 9-Benzyl-6-(2-ethoxyethyl)-9H-purine imparts specific chemical and biological properties that distinguish it from other purine derivatives
Properties
CAS No. |
920503-48-6 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
9-benzyl-6-(2-ethoxyethyl)purine |
InChI |
InChI=1S/C16H18N4O/c1-2-21-9-8-14-15-16(18-11-17-14)20(12-19-15)10-13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3 |
InChI Key |
YKJHAFOEECUCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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